N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide
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Overview
Description
N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide is a heterocyclic compound that features both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol. This reaction yields N-(pyridin-2-yl)furan-2-carboxamide, which can then be treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The carbothioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan and pyridine derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: Similar structure but lacks the propan-2-yl group.
2-(furan-2-yl)pyridine: Similar structure but lacks the carboxamide group.
Furan-2-carboxamide: Contains the furan ring but lacks the pyridine ring.
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide is unique due to the presence of both furan and pyridine rings, as well as the propan-2-yl group. This combination of structural features allows for a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(9-11-5-4-8-17-11)15-13(16)12-6-2-3-7-14-12/h2-8,10H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAYHDLICGBBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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